METHYL N,N-DIMETHYLAMINOACRYLATE
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Overview
Description
Methyl N,N-dimethylaminoacrylate is an organic compound with the molecular formula C6H11NO2. It is a derivative of acrylate, where the acrylate group is substituted with a methyl group and an N,N-dimethylamino group. This compound is known for its reactivity and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N,N-dimethylaminoacrylate can be synthesized through several methods. One common method involves the reaction of methyl acrylate with dimethylamine in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product .
Another method involves the use of radical polymerization techniques. For instance, cyanomethyl dodecyl trithiocarbonate, 2-hydroxyethyl acrylate, and a radical initiator such as azobisisobutyronitrile (AIBN) can be dissolved in methanol and heated to 60°C for several hours to achieve high conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality and minimizes by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl N,N-dimethylaminoacrylate undergoes various chemical reactions, including:
Polymerization: This compound can participate in radical polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Radical initiators (e.g., AIBN), solvents (e.g., methanol), elevated temperatures.
Substitution: Nucleophiles (e.g., halides), solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Carboxylic acids, dimethylamine.
Polymerization: Poly(this compound) and copolymers.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Methyl N,N-dimethylaminoacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N,N-dimethylaminoacrylate primarily involves its reactivity as an acrylate derivative. The ester linkage and the N,N-dimethylamino group are key functional groups that participate in various chemical reactions. In polymerization reactions, the acrylate group undergoes radical polymerization to form long polymer chains. The N,N-dimethylamino group can interact with other molecules through hydrogen bonding and nucleophilic substitution, influencing the physical and chemical properties of the resulting polymers .
Comparison with Similar Compounds
Methyl N,N-dimethylaminoacrylate can be compared with other similar compounds, such as:
Methyl methacrylate: Both compounds are acrylate derivatives, but methyl methacrylate lacks the N,N-dimethylamino group, resulting in different reactivity and applications.
N,N-dimethylaminoethyl methacrylate: This compound is similar in structure but has an ethyl group instead of a methyl group, leading to variations in polymerization behavior and the properties of the resulting polymers.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various polymers make it a valuable tool in scientific research and industrial production.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl 3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3 |
InChI Key |
MVPDNJQLPITPIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)OC |
Origin of Product |
United States |
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